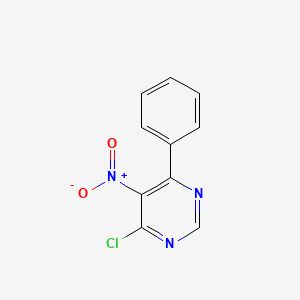

Pyrimidine, 4-chloro-5-nitro-6-phenyl-

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical and Biological Research

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, primarily due to its integral role in biological systems as a core component of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.govmdpi.com Beyond this fundamental biological role, the pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com Its versatile structure can be readily modified at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. mdpi.com Consequently, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents with a wide spectrum of activities, including anticancer, anti-infective, and anti-inflammatory properties. mdpi.commdpi.com A significant area of focus has been their development as protein kinase inhibitors, where the pyrimidine core can effectively mimic the adenine (B156593) ring of ATP, enabling competitive binding to the kinase hinge region. mdpi.comrsc.orgnih.gov

Contextualization of 4-Chloro-5-nitro-6-phenylpyrimidine within the Pyrimidine Class

Pyrimidine, 4-chloro-5-nitro-6-phenyl- is a polysubstituted derivative that embodies several key features making it a highly reactive and synthetically valuable intermediate. Its structure is characterized by:

A Pyrimidine Core : An electron-deficient aromatic ring system that is susceptible to nucleophilic attack.

A 4-Chloro Group : Positioned on a carbon atom flanked by two ring nitrogens, this chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. libretexts.org

A 5-Nitro Group : This potent electron-withdrawing group is situated ortho to the chloro substituent. Its presence strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov The nitro group itself is a versatile functional handle that can be chemically reduced to an amino group. wikipedia.org

The combination of a labile leaving group (chloro) and a strong activating group (nitro) makes this compound a prime candidate for the synthesis of diverse libraries of 4-substituted pyrimidine derivatives.

Research Trajectory and Scope of Investigations on the Chemical Compound

While specific research focusing exclusively on 4-chloro-5-nitro-6-phenylpyrimidine is not extensively documented in public literature, the investigational trajectory for such a compound follows a well-established path in synthetic and medicinal chemistry. The primary research interest lies in its utility as a versatile building block. The typical scope of investigation would involve:

Development of an efficient synthesis for the core scaffold.

Exploration of its reactivity , particularly the displacement of the 4-chloro substituent with a wide array of nucleophiles (e.g., amines, alcohols, thiols) to generate a library of derivatives.

Chemical modification of the nitro group , primarily its reduction to a primary amine, which introduces a new site for further functionalization (e.g., acylation, sulfonylation).

Biological screening of the resulting derivatives. Given that the 4-amino-6-phenylpyrimidine core is a known pharmacophore for kinase inhibition, a major application would be the generation and testing of novel kinase inhibitors for potential use in oncology and immunology. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClN3O2 |

|---|---|

Molecular Weight |

235.62 g/mol |

IUPAC Name |

4-chloro-5-nitro-6-phenylpyrimidine |

InChI |

InChI=1S/C10H6ClN3O2/c11-10-9(14(15)16)8(12-6-13-10)7-4-2-1-3-5-7/h1-6H |

InChI Key |

GXYQBOPBFZOHJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis of 4 Chloro 5 Nitro 6 Phenylpyrimidine

Plausible Synthetic Pathway:

Step 1: Pyrimidine (B1678525) Ring Formation: The synthesis would likely begin with the condensation of a phenyl-containing 1,3-dicarbonyl compound, such as benzoylacetone, with a simple amidine source like urea (B33335) or guanidine. This acid- or base-catalyzed cyclocondensation reaction would form the 6-phenyl-2-substituted-pyrimidin-4-ol nucleus.

Step 2: Nitration: The resulting pyrimidinol would undergo electrophilic aromatic substitution to introduce the nitro group at the C5 position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The C5 position is the most activated site for electrophilic attack in the pyrimidin-4-ol ring system.

Step 3: Chlorination: The final step involves the conversion of the 4-hydroxyl group into a chloro group. This is a standard transformation accomplished by treating the 4-hydroxypyrimidine (B43898) with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. google.comatlantis-press.com

This sequence provides a logical and efficient route to the target compound from readily available starting materials.

Chemical Properties and Key Reactions

Physicochemical Properties

Specific experimentally determined properties for this compound are not widely reported. However, its basic molecular characteristics can be calculated.

| Property | Value |

| Molecular Formula | C₁₀H₆ClN₃O₂ |

| Molecular Weight | 235.63 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone) |

Note: Properties like melting point and exact solubility would require experimental determination.

Key Reactions

The most significant reaction of 4-chloro-5-nitro-6-phenylpyrimidine is nucleophilic aromatic substitution (SNAr). The C4 position is highly electrophilic due to the electron-withdrawing effects of the adjacent ring nitrogens and the ortho-positioned nitro group. libretexts.org This allows the chlorine atom to be readily displaced by a wide variety of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is the key to the reaction's facility.

Representative SNAr Reactions:

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Product Class |

|---|---|---|---|

| Ammonia (NH₃) | NH₃ in solvent (e.g., EtOH) | 4-Aminopyrimidine | |

| Primary/Secondary Amine (R₂NH) | R₂NH, base (e.g., Et₃N), solvent | 4-(Dialkyl/Aryl)aminopyrimidine | |

| Alcohol (ROH) | NaOR in ROH | 4-Alkoxypyrimidine |

The second key transformation is the reduction of the 5-nitro group to a 5-amino group. This reaction is fundamental in organic synthesis as it converts an electron-withdrawing group into an electron-donating group and provides a nucleophilic site for further derivatization. nih.gov A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups. wikipedia.orgorganic-chemistry.org

Common Reagents for Nitro Group Reduction:

| Reagent | Typical Conditions | Chemoselectivity Notes |

|---|---|---|

| H₂ gas, Pd/C | H₂ (balloon or pressure), Palladium on Carbon, solvent (e.g., EtOH, EtOAc) | Highly efficient but can sometimes lead to dechlorination (hydrodehalogenation). |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O in solvent (e.g., EtOH, EtOAc), often with acid | A classic and reliable method, generally chemoselective for the nitro group. |

| Iron (Fe) powder | Fe powder in acidic medium (e.g., AcOH or NH₄Cl) | An economical and mild reducing agent, often used in industrial processes. |

| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄ in aqueous/organic biphasic system | A mild reducing agent suitable for sensitive substrates. |

Successful reduction yields 5-amino-4-chloro-6-phenylpyrimidine, another highly valuable bifunctional intermediate where both the chloro and amino groups can be used in subsequent synthetic steps.

Structure Activity Relationship Sar Studies and Derivative Design

Influence of Substituents on Chemical Reactivity and Stability

The chemical behavior of 4-chloro-5-nitro-6-phenylpyrimidine is dictated by the electronic properties of its substituents. The pyrimidine (B1678525) ring itself is an electron-deficient system. This deficiency is further intensified by the presence of the strongly electron-withdrawing nitro group at the 5-position and the chloro group at the 4-position.

From a stability perspective, the compound is generally stable under normal conditions. However, the presence of the nitro and chloro groups can make it susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong reducing agents.

Correlating Structural Features with Biological Activities

The biological profile of 4-chloro-5-nitro-6-phenylpyrimidine and its derivatives is intricately linked to its structural components. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anticancer and antimicrobial agents. mdpi.comekb.eg

The chloro and nitro groups are not merely synthetic handles; they are crucial determinants of biological activity. The electron-withdrawing nature of these substituents can enhance the molecule's ability to interact with biological targets through various non-covalent interactions. acs.org

The chloro group , a halogen, can participate in halogen bonding, a directional interaction with electron-rich atoms in biological macromolecules. This can contribute to the binding affinity and selectivity of the compound for its target. Studies on related heterocyclic compounds have shown that chlorine atoms can significantly influence the molecule's reactivity and biological profile. mdpi.com

The nitro group is a key contributor to the bioactivity of many compounds. nih.gov It can act as a hydrogen bond acceptor and its strong electron-withdrawing properties can polarize the molecule, facilitating interactions with receptor sites. acs.orgnih.gov In some contexts, the nitro group can be bioreduced to reactive intermediates that exert cytotoxic effects, a mechanism often exploited in the design of antimicrobial and anticancer drugs. nih.gov Research has highlighted that the nitro group can be a crucial pharmacophore, with its presence often leading to potent biological effects. nih.govjobiost.com

The phenyl ring at the 6-position offers a versatile platform for structural modification to fine-tune biological activity. The introduction of various substituents on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity of Pyrimidine Derivatives

| Substituent on Phenyl Ring | Potential Impact on Biological Activity |

| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Can enhance activity by increasing the acidity of nearby protons or by participating in specific electronic interactions with the target. nih.gov |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | May increase metabolic stability or introduce new points of interaction. |

| Halogens (e.g., -F, -Cl, -Br) | Can modulate lipophilicity and participate in halogen bonding, potentially improving cell permeability and binding affinity. nih.gov |

| Bulky groups | Can provide steric hindrance that may enhance selectivity for a specific target or, conversely, decrease activity due to steric clash. |

This table is illustrative and based on general principles of medicinal chemistry and findings from various pyrimidine series.

Principles of Rational Design for Novel Pyrimidine Derivatives

The rational design of new pyrimidine derivatives based on the 4-chloro-5-nitro-6-phenylpyrimidine scaffold involves a multi-faceted approach. The primary goal is to optimize the compound's interaction with a specific biological target while minimizing off-target effects.

Key principles include:

Target-Oriented Design: Utilizing computational methods like molecular docking and pharmacophore modeling to design molecules that fit precisely into the active site of a target enzyme or receptor. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. For example, the pyrimidine ring itself can act as a bioisostere for a phenyl ring. mdpi.com

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, it can be used to guide the design of complementary ligands. This allows for the precise placement of functional groups to maximize favorable interactions.

Diversity-Oriented Synthesis: Creating a library of diverse derivatives by systematically modifying the substituents on the pyrimidine and phenyl rings. This allows for a broad exploration of the chemical space and a higher probability of identifying potent and selective compounds. mdpi.com

By applying these principles, medicinal chemists can systematically modify the 4-chloro-5-nitro-6-phenylpyrimidine core to develop novel therapeutic agents with improved efficacy and safety profiles.

Mechanistic Investigations of Biological Activities

Antimicrobial Activity Mechanisms

Scientific literature available does not provide specific data on the antimicrobial activity mechanisms of 4-chloro-5-nitro-6-phenylpyrimidine.

Activity against Gram-Positive Bacterial Strains

There is no available research detailing the activity of 4-chloro-5-nitro-6-phenylpyrimidine against Gram-positive bacterial strains.

Activity against Gram-Negative Bacterial Strains

There is no available research detailing the activity of 4-chloro-5-nitro-6-phenylpyrimidine against Gram-negative bacterial strains.

Antifungal Efficacy and Related Mechanisms

There is no available research detailing the antifungal efficacy or related mechanisms of 4-chloro-5-nitro-6-phenylpyrimidine.

Anticancer Activity Mechanisms

The potential anticancer activity of 4-chloro-5-nitro-6-phenylpyrimidine is suggested through its inclusion in a patent for purine (B94841) derivatives designed as selective kinase inhibitors. google.com Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. google.com

Inhibition of Cancer Cell Proliferation

The compound is associated with the inhibition of kinases that are integral to signal transduction pathways controlling cell growth and proliferation. google.com By selectively targeting these kinases, derivatives of this compound may disrupt the downstream signaling events that lead to uncontrolled cancer cell division. The signal transmission pathway involving c-Raf1, MEK1/2, and ERK1/2 is a critical regulator of cell proliferation, and its inhibition is a key strategy in cancer therapy. google.com

Molecular Target Interactions in Cancer Pathways

The primary proposed mechanism of action for compounds related to 4-chloro-5-nitro-6-phenylpyrimidine is the selective inhibition of specific protein kinases involved in oncogenic signaling cascades. google.com These kinases are critical components of pathways that, when aberrantly activated, contribute to tumor growth and survival. The patent identifies several key kinases that are potential targets. google.com

| Kinase Target | Role in Cancer Pathways |

| c-Raf1 | A key component of the MAPK/ERK signaling pathway, which is frequently activated in cancer and promotes cell proliferation and survival. google.com |

| MEK1 / MKK1 | A downstream effector of Raf kinases, it phosphorylates and activates ERK. google.com |

| MEK2 / MKK2 | Works in conjunction with MEK1 to activate ERK, mediating signals for cell growth. google.com |

| ERK1 | A member of the mitogen-activated protein kinase (MAPK) family, it regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. google.com |

| ERK2 | Another key MAPK that, along with ERK1, phosphorylates numerous downstream substrates to drive cell cycle progression and inhibit apoptosis. google.com |

| GSK3β | Glycogen synthase kinase-3β is involved in numerous signaling pathways, including those related to cell proliferation, apoptosis, and differentiation. Its role in cancer is complex and can be context-dependent. google.com |

This table is generated based on the information provided in the source material.

Disruption of Essential Cellular Processes (e.g., DNA replication, repair)

There is currently no available research data to suggest that 4-chloro-5-nitro-6-phenylpyrimidine directly disrupts essential cellular processes such as DNA replication or repair. While many cytotoxic agents and chemotherapeutics are known to target these pathways, specific studies confirming or refuting this mechanism for 4-chloro-5-nitro-6-phenylpyrimidine have not been published. The influence of the chloro, nitro, and phenyl functional groups on the pyrimidine (B1678525) core could theoretically allow for interactions with DNA or associated proteins, but this remains speculative without direct experimental evidence.

Broader Biological Modulating Properties (e.g., enzyme and receptor binding)

Similarly, the broader biological modulating properties of 4-chloro-5-nitro-6-phenylpyrimidine, including its potential to bind to specific enzymes or receptors, are not well-documented in the available scientific literature. Structure-activity relationship studies of various pyrimidine derivatives have revealed a wide range of biological targets, including kinases and other enzymes. However, specific assays to determine the binding affinity and inhibitory concentrations of 4-chloro-5-nitro-6-phenylpyrimidine against a panel of enzymes or receptors have not been reported. The electronic and steric properties conferred by its substituents suggest potential for targeted interactions, but this requires empirical validation.

Further research is necessary to characterize the biological activity profile of 4-chloro-5-nitro-6-phenylpyrimidine and to identify its molecular targets. Such studies would be invaluable in determining any potential therapeutic applications or toxicological properties of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), offer deep insights into the electronic structure and behavior of molecules. These methods are used to calculate various molecular properties that are difficult to measure experimentally.

Structural Conformation and Stability Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. For Pyrimidine (B1678525), 4-chloro-5-nitro-6-phenyl-, a key structural feature is the spatial relationship between the pyrimidine and phenyl rings.

Dihedral Angle : Computational studies on similar structures, such as 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, reveal a significant twist between the pyrimidine and phenyl rings. nih.gov In that specific analogue, the dihedral angle was found to be 79.67°. nih.gov This large angle is expected due to the steric hindrance caused by the substituents on the pyrimidine ring, particularly the bulky nitro group and the adjacent phenyl group. A non-planar conformation is generally the most stable energetic state for such substituted bi-aromatic systems.

Bond Lengths and Angles : DFT calculations can optimize the molecular geometry to its lowest energy state, providing precise predictions of bond lengths and angles. The presence of the electron-withdrawing nitro and chloro groups influences the bond lengths within the pyrimidine ring, affecting its aromaticity and electronic distribution.

| Parameter | Predicted Value/Characteristic | Rationale |

| Dihedral Angle (Phenyl-Pyrimidine) | Likely large (e.g., > 60°) | Minimization of steric hindrance between the phenyl ring and the nitro/chloro substituents. nih.gov |

| Molecular Geometry | Non-planar | Steric repulsion overcomes the energetic preference for a fully conjugated planar system. |

| Energetic Stability | Thermodynamically stable | Achieved through geometric optimization that balances electronic and steric effects. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital) : The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). libretexts.org In Pyrimidine, 4-chloro-5-nitro-6-phenyl-, the HOMO is expected to have significant electron density distributed across the phenyl ring and parts of the pyrimidine ring.

LUMO (Lowest Unoccupied Molecular Orbital) : The LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). youtube.com The strong electron-withdrawing nature of the nitro group and the inherent electron deficiency of the pyrimidine ring would cause the LUMO to be localized predominantly over the nitro-pyrimidine moiety.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The significant charge polarization in Pyrimidine, 4-chloro-5-nitro-6-phenyl- suggests a relatively small HOMO-LUMO gap, indicating its potential for high reactivity.

| Orbital | Description | Expected Localization | Implication |

| HOMO | Highest energy orbital containing electrons. libretexts.org | Phenyl ring and pyrimidine core | Site of nucleophilic attack/oxidation |

| LUMO | Lowest energy orbital that is unoccupied. youtube.com | Nitro group and pyrimidine core | Site of electrophilic attack/reduction |

| ΔE (Gap) | Energy difference between HOMO and LUMO. researchgate.net | Relatively small | High chemical reactivity and polarizability researchgate.net |

Intramolecular Charge Transfer Phenomena

The arrangement of electron-donating (phenyl group) and electron-withdrawing (nitro-pyrimidine system) moieties within the same molecule gives rise to intramolecular charge transfer (ICT) characteristics. nih.govrsc.org This phenomenon is central to the molecule's electronic and optical properties.

Upon photoexcitation, an electron can be promoted from a molecular orbital primarily located on the electron-donating part (phenyl ring) to an orbital on the electron-withdrawing part (nitro-pyrimidine). nih.gov This process creates an excited state with significant charge separation. rsc.org Theoretical studies can model this transfer, showing a redistribution of electron density from the HOMO to the LUMO. researchgate.net The efficiency of this ICT is influenced by the dihedral angle between the rings; a more planar conformation would facilitate better electronic communication and a more efficient charge transfer. nih.gov

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are invaluable for predicting spectroscopic data and chemical reactivity, which can then be compared with experimental results for validation. nih.gov

Spectroscopic Properties : DFT calculations can predict vibrational frequencies (FT-IR, Raman), electronic transitions (UV-Visible), and NMR chemical shifts. nih.gov For Pyrimidine, 4-chloro-5-nitro-6-phenyl-, UV-Visible spectra are expected to show a significant absorption band corresponding to the π → π* transition, which would have substantial ICT character.

Reactivity Profiles : Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors include electronic chemical potential, chemical hardness, and global electrophilicity index. The high electrophilicity index expected for this compound would confirm its character as a strong electron acceptor, making it susceptible to nucleophilic substitution reactions, particularly at the chloro-substituted carbon.

| Descriptor | Definition | Predicted Profile for C₁₀H₆ClN₃O₂ |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Low to moderate, indicating reactivity. researchgate.net |

| Electronic Chemical Potential (μ) | Tendency of electrons to escape. | High negative value, indicating stability. |

| Global Electrophilicity Index (ω) | Propensity to accept electrons. | High, indicating a strong electrophile. researchgate.net |

In Silico Approaches for Derivative Screening and Evaluation

The scaffold of Pyrimidine, 4-chloro-5-nitro-6-phenyl- can be used as a starting point for designing new molecules with specific biological activities. In silico screening allows for the rapid evaluation of large virtual libraries of derivatives, saving time and resources. mdpi.com

The process typically involves:

Virtual Library Generation : Creating a collection of virtual derivatives by modifying the parent structure (e.g., replacing the chlorine atom with various amines, alkoxy groups, or other functional moieties).

Molecular Docking : Simulating the binding of each derivative into the active site of a specific biological target, such as an enzyme or receptor. rsc.org This predicts the binding affinity and preferred orientation of the ligand. For instance, pyrimidine derivatives are often screened against protein kinases or reductases. rsc.org

ADMET Prediction : Computational assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates. nih.gov This step helps to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

This systematic in silico approach enables the rational design and prioritization of novel derivatives for chemical synthesis and subsequent biological testing. rsc.orgnih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as a Key Synthetic Building Block for Complex Heterocycles

The strategic placement of a chloro, a nitro, and a phenyl group on the pyrimidine (B1678525) ring endows 4-chloro-5-nitro-6-phenylpyrimidine with a unique reactivity profile, making it a valuable scaffold for the construction of intricate heterocyclic systems. The electron-withdrawing nature of the nitro group and the pyrimidine ring itself activates the chloro substituent at the 4-position towards nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, thereby paving the way for the synthesis of diverse and complex heterocyclic structures.

The phenyl group at the 6-position provides a site for further functionalization and steric influence, guiding the regioselectivity of subsequent reactions. The interplay between these functional groups allows for a stepwise and controlled elaboration of the pyrimidine core, leading to the generation of poly-substituted and fused heterocyclic systems. The reactivity of the chloro and nitro groups is pivotal in these transformations, enabling chemists to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental to the assembly of many biologically relevant heterocyclic motifs.

Role as a Precursor in the Synthesis of Bioactive Molecules

The inherent reactivity of 4-chloro-5-nitro-6-phenylpyrimidine makes it a valuable precursor in the synthesis of molecules with potential biological activity. The pyrimidine core is a common feature in many approved drugs and biologically active compounds, and the specific substitution pattern of this compound offers a unique starting point for the design of novel therapeutic agents. For instance, the displacement of the 4-chloro group with various amine-containing fragments can lead to the generation of libraries of 4-amino-5-nitro-6-phenylpyrimidine derivatives. Subsequent reduction of the nitro group to an amine provides an additional handle for further synthetic modifications, such as the construction of fused ring systems like purines, which are known to interact with a variety of biological targets.

The potential of this compound as a precursor is highlighted by its inclusion in patent literature concerning the development of selective kinase inhibitors. google.com Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The ability to readily modify the 4-chloro-5-nitro-6-phenylpyrimidine scaffold allows for the systematic exploration of structure-activity relationships, a key process in the optimization of lead compounds during drug discovery.

| Reactant | Resulting Scaffold | Potential Biological Target Class |

|---|---|---|

| Primary/Secondary Amines | 4-Amino-5-nitro-6-phenylpyrimidines | Kinase Inhibitors, GPCR Modulators |

| Hydrazines | Pyrazolo[3,4-d]pyrimidines | Enzyme Inhibitors |

| Guanidines | Pteridine derivatives | Enzyme Inhibitors |

Contribution to the Broader Field of Heterocyclic Compound Synthesis

The study of the reactivity and synthetic utility of 4-chloro-5-nitro-6-phenylpyrimidine contributes significantly to the broader field of heterocyclic chemistry. The predictable yet versatile reactivity of the chloro and nitro groups provides a model system for understanding the principles of nucleophilic aromatic substitution on electron-deficient heterocyclic rings. The insights gained from the reactions of this compound can be applied to the synthesis of other, more complex pyrimidine derivatives and related heterocyclic systems.

Furthermore, the development of efficient synthetic routes to novel heterocyclic compounds using 4-chloro-5-nitro-6-phenylpyrimidine as a starting material expands the toolbox available to organic chemists. The ability to readily access a diverse range of functionalized pyrimidines from a common intermediate is a powerful strategy in both academic and industrial research settings. This approach facilitates the rapid generation of compound libraries for high-throughput screening and accelerates the discovery of new molecules with desired properties.

Exploratory Research in Pharmaceutical Intermediates Development

The compound 4-chloro-5-nitro-6-phenylpyrimidine is also a subject of exploratory research in the development of novel pharmaceutical intermediates. Its status as a readily modifiable scaffold makes it an attractive starting point for the synthesis of more complex molecules that may serve as key fragments in the total synthesis of a drug candidate. The presence of multiple reactive sites allows for the introduction of various pharmacophoric features, which can be fine-tuned to optimize the biological activity and pharmacokinetic properties of the final compound.

The development of robust and scalable synthetic routes to derivatives of 4-chloro-5-nitro-6-phenylpyrimidine is an active area of research. The goal is to establish efficient and cost-effective methods for the production of these valuable intermediates on a larger scale, which is a critical consideration for their potential use in the pharmaceutical industry. The ongoing exploration of the chemistry of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive molecules with therapeutic potential.

| Reaction Type | Reagent/Conditions | Product Class |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substituted Pyrimidines |

| Nitro Group Reduction | H2/Pd, SnCl2 | 5-Aminopyrimidines |

| Cross-Coupling Reactions | Boronic acids, Organostannanes (with catalyst) | Aryl/Alkyl Substituted Pyrimidines |

Q & A

Q. Basic

- 4-Chloro : Electron-withdrawing effect stabilizes the pyrimidine ring, directing electrophilic attacks to the 6-position.

- 5-Nitro : Enhances ring electron deficiency, facilitating nucleophilic substitutions at adjacent positions.

- 6-Phenyl : Introduces steric bulk and π-conjugation, affecting solubility and intermolecular interactions (e.g., π-stacking in crystal lattices) .

How to analyze hydrogen bonding and π-π interactions for solubility prediction?

Q. Advanced

- Single-crystal X-ray diffraction : Identifies H-bond motifs (e.g., N–H⋯N) and π-π distances (e.g., 3.7 Å in dimeric structures) .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., C–H⋯F vs. H-bonding).

- Solubility parameters : Correlate with lattice energy calculations using software like Mercury (CCDC). Weak interactions (e.g., C–H⋯π) reduce melting points and enhance solubility in non-polar media .

What methodologies assess in vitro cytotoxicity against cancer cell lines?

Q. Advanced

- Cell viability assays : MTT or resazurin-based assays (48–72 hr exposure) with IC₅₀ determination.

- Selectivity screening : Compare toxicity in cancer (e.g., RFX 393 renal carcinoma) vs. non-cancerous cells (e.g., HEK-293).

- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays. Positive controls (e.g., doxorubicin) and dose-response validation (n ≥ 3 replicates) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.